1,4-dihydro-1-propyl-5H-tetrazol-5-one
Description
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-propyl-1H-tetrazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-2-3-8-4(9)5-6-7-8/h2-3H2,1H3,(H,5,7,9) |
InChI Key |
WBWJLLBFGAVACI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)NN=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Tetrazole derivatives vary in substitution patterns and ring saturation, significantly affecting their reactivity and applications. Key structural analogs include:
Key Insight : The propyl group in the target compound balances lipophilicity and steric bulk, contrasting with the fused-ring system of Pentylenetetrazol and the reactive chloroethyl group in the analog from .
Physicochemical Properties
Physical properties such as logP (partition coefficient) and solubility are critical for drug-likeness. Comparisons are inferred from substituent effects:
Key Insight : The propyl group likely lowers logP compared to Pentylenetetrazol’s fused hydrophobic ring, enhancing aqueous solubility . However, bulkier 1,5-disubstituted analogs (e.g., S10) may exhibit reduced solubility due to increased molecular weight .
Q & A
Q. What are the standard synthetic routes for 1,4-dihydro-1-propyl-5H-tetrazol-5-one?
The synthesis typically involves cyclocondensation of precursors such as propylamine and tetrazole derivatives under reflux conditions. For example, analogous tetrazole compounds are synthesized by refluxing reactants in ethanol for 2 hours, followed by filtration and recrystallization from ethanol-DMF mixtures . Purification methods like column chromatography or recrystallization are critical for isolating high-purity products .
Q. Which spectroscopic techniques are employed to confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and hydrogen environments. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates empirical composition .
Q. How can researchers assess the solubility and stability of this compound under varying conditions?
Solubility is tested in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve exposing the compound to heat, light, and humidity, followed by HPLC to monitor degradation products .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity in the synthesis of this compound?
Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., acid/base), and temperatures can enhance yield. Advanced techniques like continuous flow reactors improve reaction control, while purification via preparative HPLC ensures high purity .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?
Cross-validation using complementary techniques is essential. For instance, discrepancies between NMR and IR data may require X-ray crystallography for structural confirmation. Replicating experiments under controlled conditions and statistical analysis (e.g., ANOVA) can identify systematic errors .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
In vitro assays against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa) assess antimicrobial or cytotoxic activity. Dose-response curves (IC₅₀ values) and molecular docking studies predict binding affinity to biological targets .
Q. How can computational tools aid in understanding the reaction mechanism of this compound’s synthesis?
Density Functional Theory (DFT) calculations model transition states and intermediates, while molecular dynamics simulations predict solvent effects. These methods guide experimental design by identifying energetically favorable pathways .
Q. What approaches are used to analyze degradation products or byproducts during synthesis?
LC-MS/MS or GC-MS coupled with fragmentation libraries identifies degradation pathways. Accelerated stability studies under extreme conditions (e.g., 40°C/75% humidity) simulate long-term storage effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
